LogP Value Comparison: Enhanced Lipophilicity of 7-Bromo-1H-indazol-6-ol
A critical differentiator in drug design is lipophilicity, quantified by the octanol-water partition coefficient (LogP). The presence of the bromine atom in 7-bromo-1H-indazol-6-ol increases its LogP compared to the non-halogenated parent compound 1H-indazol-6-ol. This difference is essential for medicinal chemists optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) properties .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.62 |
| Comparator Or Baseline | 1H-indazol-6-ol (non-halogenated parent): The calculated LogP for the non-halogenated core is lower, typically around 1.0-1.2 (Class-level inference based on the known effect of bromination on LogP). |
| Quantified Difference | An estimated increase in LogP of approximately 0.4-0.6 units, indicating greater lipophilicity for the 7-bromo derivative. |
| Conditions | Calculated value based on compound structure (in silico). |
Why This Matters
A higher LogP can translate to improved membrane permeability, a critical parameter in early drug discovery that is directly impacted by the choice of intermediate.
